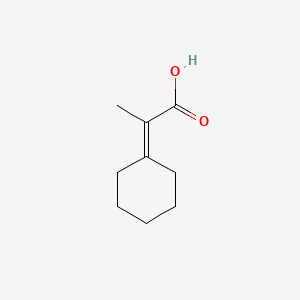![molecular formula C19H22FNO3 B2529960 N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide CAS No. 1705416-44-9](/img/structure/B2529960.png)
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of fluorine and methoxy groups attached to a phenyl ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid and 3-methoxyphenylamine.
Formation of Intermediate: The 2-fluorophenylacetic acid is first converted into its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amide Formation: The acid chloride is then reacted with 3-methoxyphenylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the fluorine and additional methoxy group.
2,2,2-trifluoroacetamide: Contains trifluoromethyl group instead of fluorophenyl and methoxy groups.
Uniqueness
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(24-3,16-9-4-5-10-17(16)20)13-21-18(22)12-14-7-6-8-15(11-14)23-2/h4-11H,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKTCVJMOLLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)


![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529886.png)



![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)


![1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole](/img/structure/B2529898.png)
![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
